

The Therapeutic Potential of 4-Aminoisoquinoline: A Technical Guide for Drug Discovery

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Compound of Interest

Compound Name: 4-Aminoisoquinoline

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[City, State] – [Date] – The heterocyclic scaffold, **4-aminoisoquinoline**, has emerged as a versatile and potent building block in the development of novel therapeutics, demonstrating significant potential across a range of diseases, most notably in oncology and inflammatory conditions. This technical guide provides an in-depth overview of the therapeutic applications of **4-aminoisoquinoline** derivatives, focusing on their mechanisms of action, supported by quantitative data and detailed experimental methodologies to aid researchers and drug development professionals in this promising field.

The unique chemical structure of **4-aminoisoquinoline** allows for its use as a key intermediate in the synthesis of a variety of bioactive molecules.^[1] Its derivatives have been investigated for their roles as inhibitors of critical cellular targets, including Poly (ADP-ribose) polymerase (PARP), various protein kinases, and their ability to induce cytotoxic effects in cancer cells.^[2] ^[3]^[4]^[5]

Mechanism of Action: Targeting Key Cellular Pathways

The therapeutic efficacy of **4-aminoisoquinoline** derivatives stems from their ability to modulate the activity of key enzymes and signaling pathways implicated in disease pathogenesis.

Kinase Inhibition: A significant area of research has focused on the development of **4-aminoisoquinoline**-based kinase inhibitors. These compounds have shown potent activity against several kinases that are often dysregulated in cancer and inflammatory diseases.

- **Epidermal Growth Factor Receptor (EGFR) Inhibition:** Derivatives of 4-aminoquinoline have been designed to target the ATP binding site of EGFR, a receptor tyrosine kinase frequently overexpressed in various cancers.^[6] Inhibition of EGFR can block downstream signaling pathways responsible for cell proliferation and survival.
- **Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibition:** Novel 4-aminoquinoline derivatives have been identified as potent inhibitors of RIPK2, a key mediator of inflammatory signaling pathways initiated by NOD1 and NOD2 pattern recognition receptors.^[3] One such derivative demonstrated a high affinity for RIPK2 with an IC₅₀ of 5.1 ± 1.6 nM.^[3]
- **Bruton's Tyrosine Kinase (BTK) Inhibition:** 4-Aminoquinoline-3-carboxamide derivatives have been discovered as potent and reversible inhibitors of BTK, a crucial enzyme in B-cell receptor signaling.^[4] A lead compound in this series exhibited an IC₅₀ of 5.3 nM against wild-type BTK and 39 nM against the C481S mutant, showing promise for the treatment of autoimmune diseases like rheumatoid arthritis.^[4]
- **Phosphatidylinositol 3-Kinase (PI3K) Inhibition:** The structurally related 4-aminoquinazoline scaffold has been shown to produce potent inhibitors of PI3K α , a key component of the PI3K/Akt signaling pathway that regulates cell survival and proliferation.^[7]

Poly (ADP-ribose) Polymerase (PARP) Inhibition: The isoquinoline nucleus is a known pharmacophore for PARP inhibition.^{[5][8]} PARP enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. One 4-(1-methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinolin-1,3-dione derivative displayed 100-fold selectivity for PARP-1 over PARP-2.^[5] 5-Aminoisoquinoline (5-AIQ) itself is a known and potent PARP-1 inhibitor.^{[9][10]}

Anticancer Cytotoxicity: A number of 4-aminoquinoline derivatives have demonstrated direct cytotoxic effects against various cancer cell lines.^{[2][11][12]} For instance, a series of these compounds were effective against human breast tumor cell lines MCF7 and MDA-MB468.^{[11][12]} The compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was particularly potent against MDA-MB 468 cells.^[12]

Quantitative Data Summary

The following tables summarize the reported *in vitro* activities of various 4-aminoquinoline and its derivatives.

Table 1: Kinase Inhibitory Activity of **4-Aminoisoquinoline** Derivatives

Compound Class	Target Kinase	Potency (IC50)	Reference
4-Aminoquinoline derivative	RIPK2	5.1 ± 1.6 nM	[3]
4-Aminoquinoline-3-carboxamide derivative (Compound 25)	BTK (wild-type)	5.3 nM	[4]
4-Aminoquinoline-3-carboxamide derivative (Compound 25)	BTK (C481S mutant)	39 nM	[4]
4-Aminoquinazoline derivative (Compound 6b)	PI3K α	13.6 nM	[7]

Table 2: PARP Inhibitory Activity of Isoquinoline Derivatives

Compound	Target	Potency (pIC50)	Selectivity	Reference
BYK49187 (Imidazoquinolin one)	PARP-1	8.36	No selectivity for PARP-1/2	[5]
BYK236864 (Imidazoquinolin one)	PARP-1	7.81	No selectivity for PARP-1/2	[5]
BYK204165 (Isoquinolindione)	PARP-1	7.35	100-fold for PARP-1	[5]

Table 3: Anticancer Activity of 4-Aminoquinoline Derivatives

Compound	Cell Line	Activity (GI50 in μ M)	Reference
7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)iperazin-1-yl)quinoline (Compound 13)	MDA-MB468 vs MCF10A (non-cancer)	Up to 17.6-fold more potent against cancer cells	[2]
Thiophenyl-2-carboxylic acid methyl ester substituted 7-chloro-4-aminoquinoline sulfonamide (Compound 33)	MDA-MB231	5.97	[2]
Thiophenyl-2-carboxylic acid methyl ester substituted 7-chloro-4-aminoquinoline sulfonamide (Compound 33)	MDA-MB468	4.18	[2]
Thiophenyl-2-carboxylic acid methyl ester substituted 7-chloro-4-aminoquinoline sulfonamide (Compound 33)	MCF7	4.22	[2]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine	MDA-MB468	More potent than chloroquine and amodiaquine	[11] [12]
Butyl-(7-fluoro-quinolin-4-yl)-amine	MCF-7	More potent than chloroquine	[11] [12]

Table 4: Anti-mycobacterial Activity of 4-Aminoquinoline Triads

Compound Class	Target Strain	Potency (MIC in μ M)	Reference
4-aminoquinoline-isoindoline-dione-isoniazid triads	M. tuberculosis (mc26230)	5.1-11.9	[13]

Experimental Protocols

Detailed methodologies are crucial for the validation and advancement of **4-aminoisoquinoline**-based drug candidates.

Synthesis of 4-Aminoisoquinoline Derivatives

A common method for the synthesis of 4-aminoquinoline derivatives is through aromatic nucleophilic substitution.[11][14]

General Procedure:

- A mixture of a 4-chloro-7-substituted-quinoline (1 equivalent) and the desired mono/dialkyl amine (2 equivalents) is heated.[11]
- For instance, a mixture of 4,7-dichloroquinoline and N,N-dimethyl-propane-1,3-diamine is heated to 130°C for 8 hours with continuous stirring.[11]
- After cooling to room temperature, the reaction mixture is dissolved in dichloromethane.
- The organic layer is washed sequentially with 5% aqueous NaHCO₃, water, and brine.
- The organic layer is then dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
- The resulting residue is purified by column chromatography on silica gel.[11]

Another reported synthesis of the parent **4-aminoisoquinoline** involves heating 4-bromoisoquinoline with concentrated ammonium hydroxide and copper sulfate in an autoclave.

[15]

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[16][17]

Protocol:

- Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[16]
- Compound Treatment: The cells are then treated with various concentrations of the **4-aminoisoquinoline** derivative (e.g., from 0.01 to 100 μ M) and incubated for 48-72 hours.[16][17]
- MTT Addition: After the incubation period, 20 μ L of MTT solution is added to each well, and the plate is incubated for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[16]
- Formazan Solubilization: The medium is carefully removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.[16]
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[16]
- Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values are then determined.[11]

Kinase Inhibition Assay (Generic)

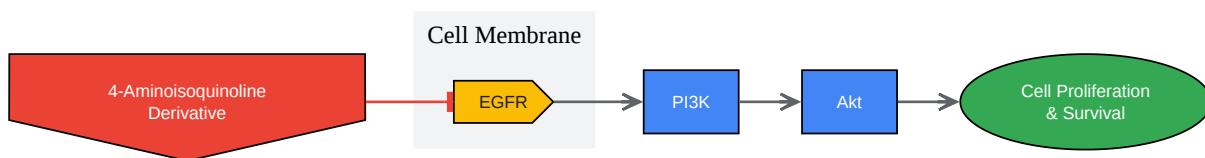
This protocol provides a general framework for assessing the inhibitory effect of a **4-aminoisoquinoline** derivative on a specific kinase.

Protocol:

- Reagent Preparation: Prepare solutions of the purified target kinase, its specific substrate, and the test compound in an appropriate assay buffer.
- Assay Setup: In a 96-well plate, add the assay buffer, the kinase solution, and varying concentrations of the **4-aminoisoquinoline** derivative. Include control wells (no inhibitor) and blank wells (no enzyme).
- Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the kinase.
- Reaction Initiation: Initiate the kinase reaction by adding the substrate (and ATP, if required).
- Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.
- Reaction Termination and Detection: Stop the reaction and measure the kinase activity. This can be done through various methods, such as quantifying the amount of phosphorylated substrate or the amount of ADP produced.

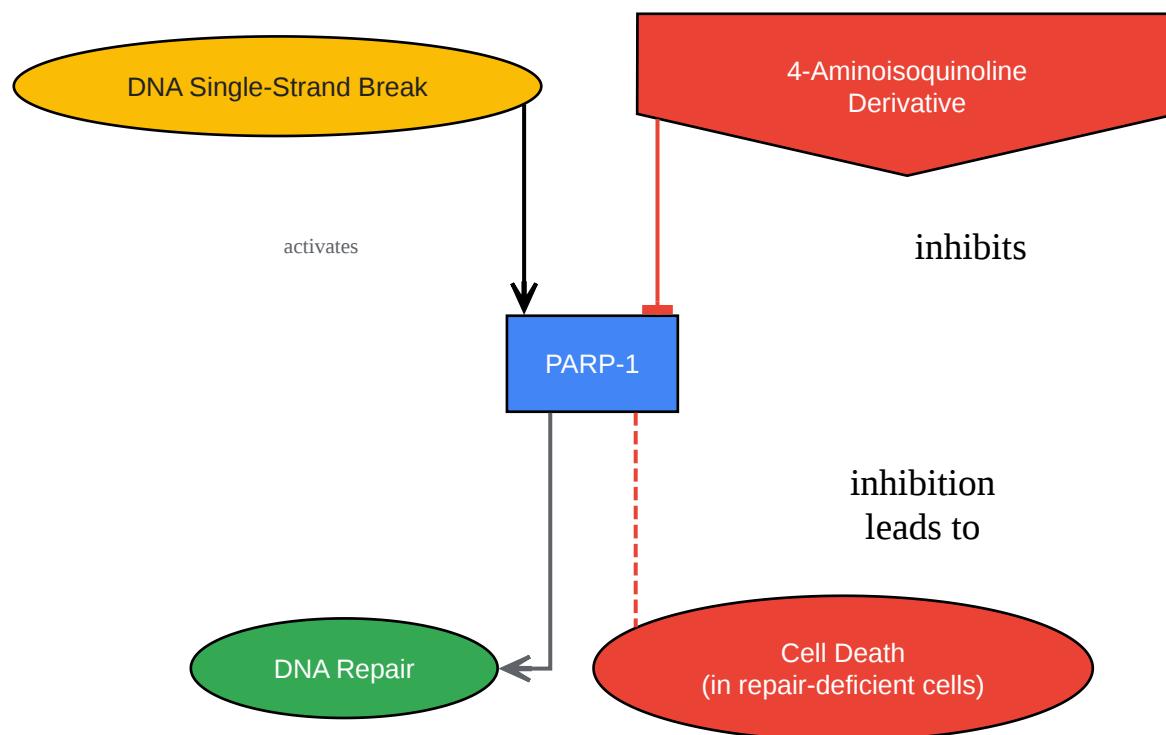
Visualizing the Molecular Landscape

Understanding the complex signaling pathways targeted by **4-aminoisoquinoline** derivatives is facilitated by visual representations.



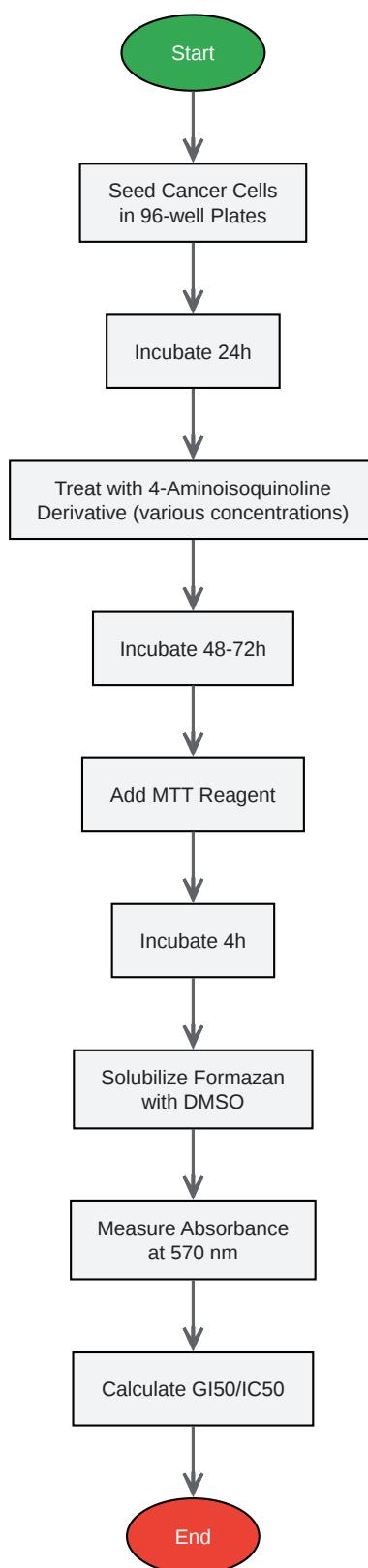
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Caption: EGFR signaling pathway and its inhibition.



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Caption: Mechanism of PARP inhibition in cancer therapy.



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Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Conclusion

The **4-aminoisoquinoline** scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated potent and selective activity against a range of clinically relevant targets in oncology and inflammation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing these promising compounds from the laboratory to the clinic. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and *in vivo* evaluation in relevant animal models will be critical next steps in realizing the full therapeutic potential of this versatile chemical class.

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